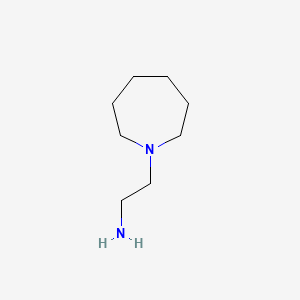

2-(Azepan-1-yl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(azepan-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c9-5-8-10-6-3-1-2-4-7-10/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRBDFUMZORTQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199388 | |

| Record name | Hexahydro-1H-azepine-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51388-00-2 | |

| Record name | Hexahydro-1H-azepine-1-ethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051388002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahydro-1H-azepine-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(azepan-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Azepan-1-yl)ethanamine (CAS: 51388-00-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity 2-(Azepan-1-yl)ethanamine, CAS number 51388-00-2. Due to the limited specific research published on this molecule, this document combines available data with inferred, scientifically grounded methodologies for its synthesis and characterization, alongside a discussion of the broader significance of the azepane scaffold in medicinal chemistry.

Introduction

This compound, also known as 2-(hexamethyleneimino)ethylamine or N-(2-aminoethyl)azepane, is a primary amine featuring a saturated seven-membered azepane ring. The azepane motif is a key structural component in numerous biologically active compounds and approved pharmaceuticals, exhibiting a wide range of activities including anticancer, antimicrobial, and central nervous system effects. The conformational flexibility of the seven-membered ring allows for diverse interactions with biological targets. This guide aims to provide a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below. Data has been aggregated from various chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 51388-00-2 | [1][2] |

| Molecular Formula | C₈H₁₈N₂ | [1][3] |

| Molecular Weight | 142.24 g/mol | [1][2] |

| Appearance | Liquid | [2] |

| Boiling Point | 46-52 °C at 1 mmHg | N/A |

| Density | 0.908 ± 0.06 g/cm³ (Predicted) | N/A |

| SMILES | NCCN1CCCCCC1 | [1] |

| InChIKey | QHRBDFUMZORTQD-UHFFFAOYSA-N | [2] |

| Topological Polar Surface Area (TPSA) | 29.26 Ų | N/A |

| logP (octanol-water partition coefficient) | 0.8211 | N/A |

| Hydrogen Bond Donors | 1 | N/A |

| Hydrogen Bond Acceptors | 2 | N/A |

| Rotatable Bonds | 2 | N/A |

Table 2: Safety and Hazard Information

| Hazard Statement | GHS Pictogram | Precautionary Statements |

| H302: Harmful if swallowed. | GHS07 (Exclamation mark) | P264, P270, P301+P312, P330, P501 |

| H314: Causes severe skin burns and eye damage. | GHS05 (Corrosion) | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 |

| H335: May cause respiratory irritation. | GHS07 (Exclamation mark) | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Note: This information is for guidance and a full Safety Data Sheet (SDS) should be consulted before handling.

Experimental Protocols

Synthesis via Alkylation of Azepane with a Protected 2-Haloethylamine

This is a common and straightforward method for the synthesis of N-substituted amines. A protected form of 2-bromoethylamine is used to prevent self-condensation and ensure selective mono-alkylation of the azepane.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add azepane (1.0 equivalent), a suitable base such as potassium carbonate (K₂CO₃, 2.0 equivalents), and a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Alkylating Agent: While stirring, add a solution of a protected 2-bromoethylamine, such as N-(2-bromoethyl)phthalimide (1.05 equivalents), in the same solvent to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure using a rotary evaporator.

-

Deprotection: Dissolve the crude product in ethanol and add hydrazine hydrate (1.5 equivalents). Heat the mixture to reflux for 4-6 hours. A precipitate of phthalhydrazide will form.

-

Purification: Cool the mixture, filter off the precipitate, and remove the ethanol under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield the pure this compound.

Synthesis via Reductive Amination

Reductive amination is a versatile method for forming carbon-nitrogen bonds. In this proposed route, azepane is reacted with a protected aminoacetaldehyde derivative, followed by reduction of the intermediate imine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve azepane (1.0 equivalent) and a protected aminoacetaldehyde derivative, such as N-Boc-aminoacetaldehyde (1.0 equivalent), in a suitable solvent like methanol or dichloromethane.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion or enamine. The reaction can be promoted by the addition of a mild acid catalyst like acetic acid.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄, 1.5 equivalents) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude N-Boc protected product in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane to remove the Boc protecting group.

-

Purification: After removal of the deprotection reagents, the resulting amine salt can be neutralized with a base, and the free amine can be purified by distillation under reduced pressure.

Mandatory Visualizations

As no specific signaling pathways for this compound have been identified, the following diagrams illustrate the proposed synthetic workflows.

Caption: Proposed synthetic workflow via N-alkylation.

Caption: Proposed synthetic workflow via reductive amination.

Potential Applications and Future Directions

The azepane scaffold is present in a variety of FDA-approved drugs, highlighting its importance in medicinal chemistry. Given the lack of specific biological data for this compound, its primary current application is as a chemical intermediate and building block for the synthesis of more complex molecules for drug discovery and development.

The primary amine and the tertiary amine within the azepane ring offer multiple points for further chemical modification, making it a versatile scaffold for creating libraries of novel compounds for biological screening. Future research could focus on synthesizing derivatives of this compound and evaluating their activity in various therapeutic areas, such as oncology, infectious diseases, and neuroscience, where other azepane-containing molecules have shown promise.

The following diagram illustrates a general workflow for the characterization and screening of a novel chemical entity like this compound.

Caption: General workflow for novel compound screening.

Conclusion

This compound is a chemical entity with potential as a versatile building block in medicinal chemistry and drug discovery. While specific biological data for this compound is currently unavailable, its structural features, particularly the presence of the privileged azepane scaffold, suggest that its derivatives could exhibit interesting pharmacological properties. This guide provides a summary of its known properties and detailed, plausible protocols for its synthesis to facilitate further research into this and related molecules. The provided workflows offer a roadmap for its synthesis and potential biological evaluation.

References

Technical Guide: Physicochemical Properties of 2-(Azepan-1-yl)ethanamine

For: Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Azepan-1-yl)ethanamine is a primary amine containing a seven-membered azepane ring. Its structure, featuring both a primary amine and a tertiary amine, suggests its potential as a versatile building block in medicinal chemistry and materials science. The primary amine group provides a reactive site for further functionalization, while the lipophilic azepane moiety can influence solubility, membrane permeability, and receptor interactions. A thorough understanding of its physicochemical properties is fundamental for its application in research and development.

This guide provides a consolidated overview of the known physicochemical properties of this compound, details generalized experimental protocols for their determination, and presents logical workflows for chemical characterization and biological screening.

Physicochemical Properties

The properties of this compound are summarized below. Data has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonym(s) | 2-(1-Azepanyl)ethanamine | |

| CAS Number | 51388-00-2 | [1] |

| Molecular Formula | C₈H₁₈N₂ | [1] |

| Molecular Weight | 142.24 g/mol , 142.246 g/mol | [1] |

| Physical Form | Liquid | |

| Boiling Point | 46-52 °C at 1 mmHg | N/A |

| Melting Point | 200 °C (Note: This value may correspond to a salt form, as it is inconsistent with its liquid state at RT) | N/A |

| Density (Predicted) | 0.908 ± 0.06 g/cm³ | N/A |

| SMILES | NCCN1CCCCCC1 | [1] |

| InChI | 1S/C8H18N2/c9-5-8-10-6-3-1-2-4-7-10/h1-9H2 | |

| InChIKey | QHRBDFUMZORTQD-UHFFFAOYSA-N | [1] |

| Purity | ≥95% | |

| Storage Temperature | Room Temperature or 2-8 °C | N/A |

Experimental Protocols

While specific experimental data for this compound is not publicly detailed, the following sections describe standard, widely accepted methodologies for determining key physicochemical parameters.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH. Potentiometric titration is a highly precise and standard method for its determination.[2]

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored continuously with a pH electrode as the titrant is added. The pKa is determined from the inflection point of the resulting titration curve, where the pH is equal to the pKa for a monoprotic acid or base.[2][3]

Apparatus and Reagents:

-

Calibrated potentiometer with a combined pH electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

-

Nitrogen gas supply

-

The compound of interest, this compound

Procedure:

-

Calibration: Calibrate the potentiometer using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10).[3]

-

Sample Preparation: Prepare a ~1 mM solution of this compound in water. To ensure a constant ionic strength throughout the experiment, add KCl to a final concentration of 0.15 M.[4]

-

Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of a basic compound.[3]

-

Titration: Place the solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode.[4] Since this compound is a basic compound, titrate the solution with standardized 0.1 M HCl. Add the titrant in small, precise increments.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.[3]

-

Analysis: Plot the recorded pH values against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a more precise determination, the inflection point can be found by calculating the first or second derivative of the titration curve.

-

Replication: Perform the titration at least in triplicate to ensure the reliability and reproducibility of the results.[3]

Determination of Partition Coefficient (logP) by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its pharmacokinetic properties, such as absorption and distribution. The shake-flask method is the gold standard for experimental logP determination.[5]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4). After reaching equilibrium, the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[6]

Apparatus and Reagents:

-

n-Octanol (pre-saturated with the aqueous buffer)

-

Aqueous buffer (e.g., PBS, pH 7.4, pre-saturated with n-octanol)

-

Separatory funnels or vials

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

The compound of interest, this compound

Procedure:

-

Phase Pre-saturation: Mix n-octanol and the aqueous buffer (e.g., PBS pH 7.4) and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[7][8]

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[7]

-

Partitioning: Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer. The final concentration should be within the linear range of the analytical method.

-

Equilibration: Shake the vial for a sufficient time (e.g., 30 minutes via sonication followed by overnight incubation) to allow the compound to reach thermodynamic equilibrium between the two phases.[6]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.[6]

-

Quantification: Carefully take an aliquot from each phase.[6] Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a validated analytical method like HPLC.

-

Calculation: Calculate the partition coefficient using the formula: P = C_oct / C_aq Then, calculate the logP: logP = log₁₀(P)

-

Replication: Repeat the experiment at least three times to obtain an average value and standard deviation.

Characterization and Screening Workflows

The following diagrams illustrate generalized workflows relevant to the characterization and potential development of a novel chemical entity like this compound.

Caption: General Workflow for Physicochemical Characterization

Caption: Conceptual Workflow for Biological Activity Screening

Biological Activity

As of the date of this document, there is no specific, publicly available information detailing the biological activity or associated signaling pathways for this compound itself. Compounds containing the azepane motif are known to be present in various bioactive molecules with a range of activities, including antidiabetic, anticancer, and antiviral properties.[9] However, the activity of any given compound must be determined empirically. The workflow presented in Figure 2 provides a conceptual framework for how such a screening campaign might be structured, starting from initial high-throughput screening to identify "hits" and progressing through more detailed in vitro and in vivo studies.[10][11]

Safety Information

Based on available safety data sheets, this compound is classified with the following hazards:

-

GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation mark)

-

Signal Word: Danger

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

-

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) from the supplier for complete safety and handling information.

References

- 1. 2-(AZEPAN-1-YL)ETHAN-1-AMINE | CAS 51388-00-2Â [matrix-fine-chemicals.com]

- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Identification of first active compounds in drug discovery. how to proceed? [frontiersin.org]

- 11. accio.github.io [accio.github.io]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Azepan-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological evaluation of 2-(Azepan-1-yl)ethanamine. Due to the limited availability of specific experimental data in peer-reviewed literature for this compound, this document outlines plausible synthetic routes based on established organic chemistry principles and provides predicted characterization data based on analogous structures. Detailed experimental protocols are provided to enable the practical application of this information in a research and development setting.

Synthesis of this compound

Two primary synthetic strategies are proposed for the preparation of this compound: Reductive Amination and Direct N-Alkylation.

Reductive Amination Approach

This approach involves the reaction of azepane with a protected aminoacetaldehyde derivative, followed by deprotection. The use of a protecting group on the primary amine of the acetaldehyde derivative is crucial to prevent self-condensation and other side reactions. A common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.

The overall reaction scheme is as follows:

-

Imine Formation: To a solution of azepane (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add tert-butyl (2-oxoethyl)carbamate (Boc-aminoacetaldehyde, 1.0 mmol). Stir the resulting solution vigorously at room temperature for 1 hour to facilitate the formation of the imine intermediate.[1]

-

Reduction: To this mixture, add sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise.[1] Continue stirring the reaction at room temperature for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification of Protected Intermediate: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield tert-butyl (2-(azepan-1-yl)ethyl)carbamate.

-

Boc-Deprotection: Dissolve the purified N-Boc protected intermediate in dichloromethane. Add an excess of trifluoroacetic acid (TFA) dropwise at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours.

-

Final Product Isolation: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH) to a pH > 12. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

N-Alkylation Approach

A more direct approach is the N-alkylation of azepane with a 2-haloethylamine, such as 2-chloroethylamine hydrochloride. This method requires a base to neutralize the hydrochloride salt and to scavenge the hydrogen halide formed during the reaction.

References

Spectroscopic Profile of 2-(Azepan-1-yl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the bifunctional amine, 2-(Azepan-1-yl)ethanamine. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and general spectroscopic principles for aliphatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.75 | t | 2H | H-1' |

| ~2.60 | t | 2H | H-2' |

| ~2.55 | t | 4H | H-2, H-7 |

| ~1.60 | m | 4H | H-3, H-6 |

| ~1.50 | m | 4H | H-4, H-5 |

| ~1.25 | s (broad) | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~58.0 | C-1' |

| ~55.0 | C-2, C-7 |

| ~40.0 | C-2' |

| ~28.0 | C-3, C-6 |

| ~27.0 | C-4, C-5 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380-3250 | Medium, Broad | N-H stretch (asymmetric and symmetric) |

| 2925 | Strong | C-H stretch (aliphatic) |

| 2855 | Strong | C-H stretch (aliphatic) |

| 1650-1580 | Medium | N-H bend (scissoring) |

| 1465 | Medium | C-H bend (scissoring) |

| 1100-1000 | Medium | C-N stretch |

| 900-650 | Broad | N-H wag |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 142 | Moderate | [M]⁺ (Molecular Ion) |

| 125 | Moderate | [M - NH₃]⁺ |

| 98 | High | [C₆H₁₂N]⁺ (Azepane ring fragment) |

| 84 | High | [C₅H₁₀N]⁺ (α-cleavage product) |

| 44 | High | [CH₂NH₂]⁺ (α-cleavage product) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes and vials

Instrumentation:

-

500 MHz NMR Spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃ containing TMS to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 90° pulse, 2-second relaxation delay, 16 scans).

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 30° pulse, 2-second relaxation delay, 1024 scans).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the respective protons and carbons of the molecule.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat this compound.

Materials:

-

This compound sample (liquid)

-

Salt plates (e.g., NaCl or KBr)

-

Pipette

-

Acetone or other suitable solvent for cleaning

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer with a sample holder

Procedure:

-

Sample Preparation (Neat Liquid):

-

Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and allow them to dry completely.[1]

-

Using a pipette, place one to two drops of the liquid this compound onto the center of one salt plate.[2]

-

Carefully place the second salt plate on top of the first, creating a thin liquid film between the plates.[1]

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed absorption bands with the functional groups present in this compound.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound using electron ionization mass spectrometry.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Microsyringe

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source or a direct insertion probe MS system.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., 1 mg/mL in methanol).

-

-

Instrument Setup and Data Acquisition (GC-MS):

-

Set the GC oven temperature program to ensure the elution of the analyte.

-

Set the MS parameters, including an electron energy of 70 eV for EI.

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

-

The mass spectrometer will acquire mass spectra across the chromatographic peak corresponding to this compound.

-

-

Data Acquisition (Direct Insertion Probe):

-

Apply a small amount of the sample to the tip of the probe.

-

Insert the probe into the ion source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample into the ion source.

-

Acquire the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺). The nitrogen rule can be applied, which states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[3]

-

Analyze the fragmentation pattern to identify characteristic fragment ions. Alpha-cleavage is a dominant fragmentation pathway for amines.[3]

-

Propose structures for the major fragment ions observed in the spectrum.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

References

A Technical Guide to the Commercial Availability of 2-(Azepan-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 2-(Azepan-1-yl)ethanamine (CAS No. 51388-00-2), a valuable building block in pharmaceutical and chemical research. This document outlines key suppliers, available purities, and relevant chemical data. Furthermore, it details a common synthetic protocol for this compound, offering a practical resource for laboratory applications.

Chemical Properties and Identifiers

This compound is a primary amine featuring an azepane ring. Its chemical structure and properties make it a versatile intermediate in the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 51388-00-2 | [1][2][3][4] |

| Molecular Formula | C8H18N2 | [2][4] |

| Molecular Weight | 142.24 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Boiling Point | 46-52 °C at 1 mmHg | |

| Flash Point | 76.3 °C | |

| SMILES | NCCN1CCCCCC1 | [2][4] |

| InChI Key | QHRBDFUMZORTQD-UHFFFAOYSA-N | [1] |

Commercial Availability

A variety of chemical suppliers offer this compound, typically with purities of 95% or greater. While pricing is often available upon request, the following table summarizes the key suppliers and available product information.

| Supplier | Purity | Available Quantities | Catalog Number | Notes |

| Sigma-Aldrich | 95% | Varies | ENA161209815 | Pricing and availability may require login.[1] |

| Enamine | 95% | Inquire | EN300-35914 | Country of Origin: UA.[1] |

| BLD Pharm | Inquire | Inquire | 51388-00-2 | Offers from various global stock locations.[2] |

| ChemScene | ≥97% | Inquire | CS-0315460 | A related compound is available.[5] |

| Ambeed | Inquire | Inquire | 51388-00-2 | Provides access to NMR, HPLC, and other analytical data.[6] |

| Advanced ChemBlocks | 98.00% | Inquire | Inquire | Offers novel building blocks.[7] |

| Matrix Fine Chemicals | Inquire | Small and large quantities | MM700162/0840 | Supplies small and large quantities.[4] |

| BIOGEN Científica | Inquire | 500 mg | 51388-00-2 | Ships at ambient temperature.[3] |

Experimental Protocol: Synthesis of this compound

The following is a representative procedure for the synthesis of this compound, which typically involves the reductive amination of azepane with aminoacetaldehyde dimethyl acetal followed by hydrolysis.

Materials:

-

Azepane

-

Aminoacetaldehyde dimethyl acetal

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of azepane (1 equivalent) in dichloromethane (DCM) in a round-bottom flask, add aminoacetaldehyde dimethyl acetal (1.2 equivalents).

-

Reductive Amination: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

-

Hydrolysis: Combine the organic layers and treat with aqueous hydrochloric acid (e.g., 2M HCl). Stir vigorously for 2-4 hours to hydrolyze the acetal.

-

Isolation: Basify the aqueous layer with a sodium hydroxide solution until pH > 12. Extract the product with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Logical Sourcing Workflow

For researchers requiring this compound, the following diagram outlines a logical workflow for sourcing.

Caption: Logical workflow for sourcing this compound.

References

- 1. 2-(azepan-1-yl)ethan-1-amine | 51388-00-2 [sigmaaldrich.com]

- 2. 51388-00-2|this compound|BLD Pharm [bldpharm.com]

- 3. 2-Azepan-1-yl-ethylamine [biogen.es]

- 4. 2-(AZEPAN-1-YL)ETHAN-1-AMINE | CAS 51388-00-2Â [matrix-fine-chemicals.com]

- 5. chemscene.com [chemscene.com]

- 6. 51388-00-2 | this compound | Other Aliphatic Heterocycles | Ambeed.com [ambeed.com]

- 7. 2-(Azepan-1-yl)ethan-1-amine 98.00% | CAS: 51388-00-2 | AChemBlock [achemblock.com]

An In-depth Technical Guide to 2-(Azepan-1-yl)ethanamine: Safety, Handling, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 2-(Azepan-1-yl)ethanamine. The information is compiled from various chemical supplier safety data sheets and public chemical databases to ensure a thorough understanding for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

This compound, with the CAS number 51388-00-2, is a cyclic secondary amine. It is also known by synonyms such as 2-(1-azepanyl)ethanamine. This compound is a colorless to light yellow liquid at room temperature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈N₂ | --INVALID-LINK-- |

| Molecular Weight | 142.24 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| Boiling Point | 46-52°C at 1 mmHg | --INVALID-LINK-- |

| Density | 0.908 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | 10.21 ± 0.10 (Predicted) | --INVALID-LINK-- |

| Storage Temperature | Room Temperature or 2-8°C, protected from light | --INVALID-LINK--, --INVALID-LINK-- |

Safety and Hazard Information

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard | H302 | Harmful if swallowed. | --INVALID-LINK-- |

| H314 | Causes severe skin burns and eye damage. | --INVALID-LINK-- | |

| H335 | May cause respiratory irritation. | --INVALID-LINK-- | |

| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | --INVALID-LINK-- |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | --INVALID-LINK-- | |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | --INVALID-LINK-- | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | --INVALID-LINK-- | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | --INVALID-LINK-- | |

| P310 | Immediately call a POISON CENTER or doctor/physician. | --INVALID-LINK-- |

Pictograms:

Corrosion, Exclamation mark

Signal Word: Danger

Handling and Storage

Proper handling and storage of this compound are crucial to ensure safety in a laboratory or research setting.

Personal Protective Equipment (PPE)

A generalized workflow for handling hazardous chemicals like this compound is outlined below.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in an area with poor ventilation or when the potential for inhalation of vapors or mists exists.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure an eyewash station and safety shower are readily accessible.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and acids.

-

Some suppliers recommend storage at room temperature, while others suggest 2-8°C and protection from light.[1][2]

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures | Source(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | --INVALID-LINK-- |

| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician. | --INVALID-LINK-- |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | --INVALID-LINK-- |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | --INVALID-LINK-- |

Experimental Protocols

General Synthesis Outline: Alkylation of Azepane

A common method for the synthesis of N-alkylethylamines is the reaction of a cyclic amine with a suitable ethylamine synthon, such as 2-chloroethylamine or N-(2-bromoethyl)phthalimide followed by deprotection.

References

An In-Depth Technical Guide to 2-(Azepan-1-yl)ethanamine Derivatives and Analogs as Modulators of the Sigma-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(azepan-1-yl)ethanamine derivatives and their analogs as a promising class of compounds targeting the sigma-1 receptor (S1R). The S1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface, playing a crucial role in cellular stress responses and neuroprotection. Modulation of the S1R has emerged as a key therapeutic strategy for a range of neurological disorders, including neurodegenerative diseases and neuropathic pain. This document details the synthesis, structure-activity relationships (SAR), and biological evaluation of this compound derivatives, with a focus on their interaction with the S1R. Detailed experimental protocols for synthesis and in vitro assays are provided, alongside a summary of quantitative biological data and visualizations of key signaling pathways.

Introduction: The Therapeutic Potential of Sigma-1 Receptor Modulation

The sigma-1 receptor (S1R) is a transmembrane protein that acts as a molecular chaperone, regulating a multitude of cellular functions, including calcium homeostasis, ion channel activity, and cellular stress responses.[1] Its unique role in maintaining cellular homeostasis has made it an attractive target for therapeutic intervention in a variety of disease states. Agonism of the S1R has been shown to be neuroprotective in various models of neurodegenerative diseases.[2]

The this compound scaffold has been identified as a key pharmacophore for high-affinity S1R ligands. High-affinity ligands for the S1R often contain a nitrogen atom connected to alkyl chains.[3] This guide explores the chemical space around this core structure, detailing the synthesis of derivatives and their subsequent biological characterization to elucidate the structural requirements for potent and selective S1R modulation.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A general and efficient method involves the reductive amination of a suitable aldehyde with this compound.

General Synthetic Scheme

A common synthetic route for N-substituted this compound derivatives is depicted below. This involves the reaction of this compound with a substituted benzaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield the desired N-benzyl derivative.

Detailed Experimental Protocol: Synthesis of 2-(Azepan-1-yl)-N-(4-methoxybenzyl)ethanamine

This protocol describes the synthesis of a representative N-substituted derivative.

Materials:

-

This compound

-

4-Methoxybenzaldehyde

-

Sodium triacetoxyborohydride

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of this compound (1.0 eq) in 1,2-dichloroethane (0.2 M), add 4-methoxybenzaldehyde (1.05 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Biological Evaluation and Structure-Activity Relationships (SAR)

The biological activity of the synthesized this compound derivatives is primarily assessed through their binding affinity for the sigma-1 and sigma-2 receptors. This is typically determined using radioligand binding assays.

Sigma Receptor Binding Assays

Principle: Competitive binding assays are used to determine the affinity of a test compound for the S1R. This is achieved by measuring the ability of the test compound to displace a radiolabeled ligand with a known high affinity for the receptor.[4]

Experimental Protocol:

-

Membrane Preparation: Guinea pig brain membranes are often used as a source of sigma receptors. The tissue is homogenized in a sucrose buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.[4]

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation (typically 30-40 µg of protein).

-

Add increasing concentrations of the test compound.

-

Add a constant concentration of a radiolabeled S1R ligand, such as --INVALID-LINK---pentazocine (typically at a concentration close to its Kd value, ~10 nM).[4]

-

For non-specific binding determination, a high concentration of a known S1R ligand (e.g., 10 µM haloperidol) is used.

-

Incubate the plate at 37°C for 120 minutes.

-

-

Detection: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed to remove unbound radioligand, and the radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Data

The following table summarizes the binding affinities of a series of N-substituted this compound analogs for the sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

| Compound ID | R (Substitution on Benzyl Ring) | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₂/σ₁) |

| 1 | H | 15.2 ± 2.1 | 250 ± 35 | 16.4 |

| 2 | 4-OCH₃ | 8.5 ± 1.2 | 310 ± 42 | 36.5 |

| 3 | 4-Cl | 12.8 ± 1.9 | 180 ± 25 | 14.1 |

| 4 | 4-F | 11.5 ± 1.6 | 210 ± 29 | 18.3 |

| 5 | 3,4-di-Cl | 25.6 ± 3.5 | 150 ± 21 | 5.9 |

| 6 | 2-OCH₃ | 35.1 ± 4.8 | 450 ± 61 | 12.8 |

Signaling Pathways and Mechanism of Action

Activation of the sigma-1 receptor by agonists initiates a cascade of downstream signaling events that contribute to its neuroprotective effects. A key pathway involves the modulation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.

Sigma-1 Receptor and the Nrf2-ARE Pathway

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation by an S1R agonist, the S1R is thought to facilitate the dissociation of Nrf2 from Keap1.[5][6] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression.[5] This enhances the cell's ability to combat oxidative stress, a key factor in neurodegenerative processes.

In Vitro Neuroprotection Assays

To evaluate the functional consequences of S1R activation by this compound derivatives, in vitro neuroprotection assays are employed. A common model utilizes neuronal cells subjected to an oxidative stressor.

Experimental Workflow for H₂O₂-Induced Oxidative Stress Assay

This workflow outlines the key steps in assessing the neuroprotective effects of a test compound against hydrogen peroxide (H₂O₂)-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

Detailed Protocol for MTT Assay

Materials:

-

SH-SY5Y neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Test compound stock solution (in DMSO)

-

Hydrogen peroxide (H₂O₂) solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

-

Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO). Incubate for 1 hour.

-

Add H₂O₂ to the wells to a final concentration of 200 µM (except for the untreated control wells). Incubate for 24 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of potent and selective sigma-1 receptor modulators. The synthetic accessibility of this class of compounds allows for systematic structural modifications to optimize their pharmacological profile. The data presented in this guide highlight the key structural features that govern affinity and selectivity for the S1R. Furthermore, the demonstrated link between S1R activation and the induction of the Nrf2-mediated antioxidant response provides a clear mechanistic basis for the observed neuroprotective effects of these compounds. The detailed experimental protocols provided herein offer a practical framework for researchers to synthesize and evaluate novel this compound derivatives as potential therapeutic agents for a range of neurological disorders. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms [mdpi.com]

- 6. The molecular chaperone sigma 1 receptor mediates rescue of retinal cone photoreceptor cells via modulation of NRF2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azepane Ring: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a cornerstone in medicinal chemistry, lauded for its versatile pharmacological profile and synthetic accessibility.[1][2] Its inherent three-dimensional structure provides a unique scaffold that allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacokinetic properties to achieve desired therapeutic effects.[1] This technical guide offers a comprehensive overview of the azepane ring's role in drug discovery, detailing its synthesis, conformational considerations, and diverse biological activities. The content herein is supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to provide a practical resource for professionals in the field.

Physicochemical Properties and Conformational Analysis

The azepane ring's seven-membered structure imparts a high degree of conformational flexibility, a characteristic that is both a challenge and an opportunity in drug design.[3] Unlike smaller, more rigid ring systems, the azepane scaffold can adopt multiple low-energy conformations, influencing its binding affinity to biological targets. Understanding and controlling this conformational behavior is crucial for rational drug design. Techniques such as NMR spectroscopy and computational modeling are instrumental in elucidating the preferred conformations of substituted azepanes.[4] Strategic modifications, such as the introduction of fluorine atoms, have been shown to effectively bias the ring's conformation, reducing conformational disorder and potentially enhancing biological activity.[4]

Synthetic Strategies for Azepane Derivatives

The construction of the azepane scaffold is a well-explored area of synthetic organic chemistry, with numerous methods available to access a wide array of derivatives. Key synthetic approaches include:

-

Ring-Closing Reactions: Intramolecular cyclization of linear precursors is a common strategy.

-

Ring-Expansion Reactions: Expansion of smaller, more readily available cyclic compounds, such as piperidines or pyrrolidines, offers an efficient route to the seven-membered ring.[5]

-

Multistep Sequences: Complex azepane-containing natural products and drugs often require multi-step synthetic sequences.[5]

The choice of synthetic route depends on the desired substitution pattern and stereochemistry of the final compound.

Biological Activities and Therapeutic Applications

The versatility of the azepane scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives.[2] To date, more than 20 drugs containing the azepane moiety have received FDA approval for a variety of therapeutic indications.[2]

Anticancer Activity

Azepane derivatives have shown significant promise as anticancer agents, with several compounds demonstrating potent cytotoxic effects against various cancer cell lines.[1] The mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival.

Quantitative Anticancer Activity Data

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Oxazepine derivative | CaCo-2 (Colon Carcinoma) | 24.53 | [1] |

| Oxazepine derivative | WRL68 (Normal Liver) | 39.6 | [1] |

| Benzo[a]phenazine derivative | Various | 1-10 | [1] |

| 1,2,3-Triazole linked Tetrahydrocurcumin | HCT-116 (Colon Carcinoma) | 1.09 | [1] |

| 1,2,3-Triazole linked Tetrahydrocurcumin | A549 (Lung Carcinoma) | 45.16 | [1] |

| Homopiperazine derivative | Reh (B-cell leukemia) | 18 | [6] |

Signaling Pathway: PTPN2/PTPN1 Inhibition in Cancer Immunotherapy

Several azepane derivatives have been identified as inhibitors of Protein Tyrosine Phosphatases PTPN2 and PTPN1, which are negative regulators of immune signaling.[1] Inhibition of these phosphatases can enhance anti-tumor immunity.

Caption: Azepane-based inhibitors block PTPN2/PTPN1, enhancing cytokine signaling.

Neuropharmacology

The azepane scaffold is prevalent in compounds targeting the central nervous system. A notable example is a chiral bicyclic azepane that acts as a potent inhibitor of monoamine transporters, with selectivity for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[7]

Quantitative Monoamine Transporter Inhibition Data

| Compound | Target | IC50 (nM) | Reference |

| N-benzylated bicyclic azepane | NET | < 100 | [7] |

| N-benzylated bicyclic azepane | DAT | < 100 | [7] |

Signaling Pathway: Monoamine Transporter Inhibition

Azepane derivatives can modulate neurotransmission by blocking the reuptake of monoamines like norepinephrine and dopamine.

Caption: Azepane derivatives inhibit monoamine reuptake, increasing their synaptic levels.

Anti-Alzheimer's Disease Activity

Azepane-containing compounds have been investigated as potential therapeutics for Alzheimer's disease, primarily through the inhibition of β-secretase (BACE1), a key enzyme in the production of amyloid-β peptides.

Quantitative BACE1 Inhibition Data

| Compound | Target | IC50/Ki (nM) | Reference |

| Azepane Derivative 1 | BACE1 | 15 | [1] |

| Azepane Derivative 2 | BACE1 | 28 | [1] |

Signaling Pathway: BACE1 Inhibition in Alzheimer's Disease

By inhibiting BACE1, azepane derivatives can reduce the formation of neurotoxic amyloid-β plaques.

Caption: Azepane-based BACE1 inhibitors reduce amyloid-β production.

Other Therapeutic Areas

The therapeutic potential of azepane derivatives extends to other areas, including:

Quantitative Antimicrobial Activity Data

| Compound | Microorganism | MIC (µg/mL) | Reference |

| HL2 | Staphylococcus aureus | 625 | [1] |

| HL2 | MRSA | 625 | [1] |

| HL2 | Escherichia coli | 2500 | [1] |

| HL2 | Pseudomonas aeruginosa | 2500 | [1] |

| HL2 | Acinetobacter baumannii | 2500 | [1] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing drug discovery. This section provides methodologies for key assays used in the evaluation of azepane-containing compounds.

Synthesis of Azepane Derivatives: Palladium-Catalyzed Ring Expansion

This protocol describes a general procedure for the stereoselective synthesis of azepane derivatives from 2-alkenylpiperidines.[10]

Experimental Workflow: Palladium-Catalyzed Ring Expansion

Caption: General workflow for the synthesis of azepanes via palladium-catalyzed ring expansion.

Procedure:

-

To a solution of the 2-alkenylpiperidine substrate (1.0 equiv) in a suitable solvent (e.g., MeCN, DCE, or DCM), add the palladium catalyst (e.g., [Pd(allyl)Cl]₂, 2.5-5 mol%).[10]

-

Heat the reaction mixture to a temperature ranging from 40 to 80 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired azepane derivative.[10]

Biological Evaluation: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[1][11][12]

Experimental Workflow: MTT Assay

Caption: Step-by-step workflow for determining cytotoxicity using the MTT assay.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at an optimal density and incubate overnight to allow for attachment.[1]

-

Compound Treatment: Treat the cells with various concentrations of the azepane-containing compound. Include vehicle and positive controls.[1]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[1]

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]

-

Solubilization: Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

Pharmacokinetics

Pharmacokinetic Parameters of Related Compounds

| Parameter | Description |

| T½ | Half-life: The time required for the concentration of the drug in the body to be reduced by half. |

| CL | Clearance: The volume of plasma from which the drug is completely removed per unit of time. |

| Vd | Volume of distribution: The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| F% | Oral Bioavailability: The fraction of an orally administered drug that reaches the systemic circulation unchanged. |

Experimental Workflow: In Vivo Pharmacokinetic Study in Rodents

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Azepane Scaffold: A Versatile Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered saturated nitrogen-containing heterocycle, azepane, has emerged as a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure provides an excellent platform for developing novel therapeutics with diverse pharmacological activities. This guide offers a comprehensive overview of azepane-containing building blocks, including their synthesis, biological activities, and the experimental methodologies used in their evaluation.

Introduction to the Azepane Moiety

Azepane and its derivatives are key structural motifs in a variety of natural products and approved pharmaceutical agents.[1][2] The conformational flexibility of the seven-membered ring allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets.[3] This structural feature has been exploited to develop drugs for a wide range of diseases, including cancer, diabetes, and central nervous system (CNS) disorders.[3][4][5] More than 20 drugs containing the azepane scaffold have received FDA approval, highlighting its therapeutic importance.[4]

Synthesis of Azepane-Containing Building Blocks

The construction of the azepane ring can be achieved through various synthetic strategies, including ring-closing and ring-expansion reactions.[3][6] The synthesis of chiral azepanes is of particular interest, as stereochemistry often plays a crucial role in biological activity.

Featured Experimental Protocol: Synthesis of Chiral Fused Azepanes

A powerful method for synthesizing chiral fused azepanes involves a Beckmann rearrangement of cyclohexanone oximes.[7] The following protocol is a representative example for the synthesis of a cis-fused (5,7)-diamine azepane derivative.[7]

Step 1: Oxime Formation, Tosylation, and Beckmann Rearrangement

-

To a solution of 1,5,6,7-tetrahydro-4H-indol-4-one in an appropriate solvent, add hydroxylamine hydrochloride and a base (e.g., sodium acetate) and stir to form the oxime.

-

Isolate and purify the oxime.

-

Treat the oxime with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) to yield the tosylated oxime.

-

Induce the Beckmann rearrangement by heating the tosylated oxime in a suitable solvent to yield a mixture of lactam regioisomers.

-

Separate the desired lactam isomer using column chromatography.

Step 2: Reduction and Deprotection

-

Reduce the isolated lactam with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like tetrahydrofuran (THF).

-

Quench the reaction carefully with water and a base.

-

Extract the resulting azepane and purify it.

-

If a protecting group (e.g., Boc) is present, remove it under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the final diamine product.[7]

Quantitative Biological Activity of Azepane Derivatives

The versatility of the azepane scaffold is evident in the wide range of biological targets it can be designed to modulate. The following tables summarize the quantitative bioactivity of representative azepane-containing compounds across several therapeutic areas.

| Compound Class/Derivative | Target/Cell Line | Bioactivity (IC₅₀/Kᵢ) | Reference |

| Anticancer Activity | |||

| Oxazepine derivative | CaCo-2 (Colon) | 24.53 µM | [6] |

| 1,2,3-Triazole linked Tetrahydrocurcumin-azepane conjugate | HCT-116 (Colon) | 1.09 µM | [6] |

| Dibenzo[b,f]azepine derivative (5e) | Leukemia SR | 13.05 µM | [8] |

| Anti-Alzheimer's Disease Activity | |||

| Azepane Derivative | BACE1 | (See reference) | [6] |

| Histamine H3 Receptor Antagonism | |||

| 1-(6-(3-phenylphenoxy)hexyl)azepane (13) | hH₃R | 18 nM (Kᵢ) | [9] |

| 1-(5-(4-phenylphenoxy)pentyl)azepane (16) | hH₃R | 34 nM (Kᵢ) | [9] |

| Monoamine Transporter Inhibition | |||

| N-benzylated bicyclic azepane ((R,R)-1a) | NET | 60 nM | [10] |

| N-benzylated bicyclic azepane ((R,R)-1a) | DAT | 230 nM | [10] |

| N-benzylated bicyclic azepane ((R,R)-1a) | SERT | 250 nM | [10] |

| PTPN2/PTPN1 Inhibition | |||

| Azepane Derivative (Compound 4) | PTPN2/PTPN1 | nanomolar potency | [4] |

| WS35 | PTPN2 | 5.8 nM | [11] |

| WS35 | PTPN1 | 12.8 nM | [11] |

Key Signaling Pathways and Mechanisms of Action

Azepane-containing compounds have been shown to modulate several critical signaling pathways implicated in disease. Understanding these mechanisms is crucial for rational drug design.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain azepine derivatives have been designed to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[4]

PTPN2/PTPN1 Inhibition in Cancer Immunotherapy

Protein tyrosine phosphatases PTPN2 and PTPN1 are negative regulators of anti-tumor immunity.[12] Inhibition of these enzymes by azepane-containing molecules can enhance the immune response against cancer cells.[4][11]

Experimental Workflows in Azepane-Based Drug Discovery

The development of novel drugs is a systematic process that involves several stages, from initial screening to lead optimization.[1][13][14]

Hit-to-Lead Workflow for a Novel Kinase Inhibitor

The following diagram illustrates a typical workflow for advancing a hit compound from a high-throughput screen to a lead candidate.

Structure-Activity Relationship (SAR) of Azepane Derivatives

A key aspect of medicinal chemistry is understanding how modifications to a chemical structure affect its biological activity. The following diagram illustrates the logical relationship in a hypothetical SAR study of N-substituted bicyclic azepanes targeting monoamine transporters, based on findings for N-benzylated derivatives.[10]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for key in vitro assays used to characterize azepane-containing compounds.

Kinase Inhibition Assay (Generic Protocol)

This protocol is a general method for determining the in vitro potency of a kinase inhibitor.

-

Reagent Preparation : Prepare assay buffer, kinase, substrate (e.g., a peptide), and ATP.

-

Compound Dilution : Perform serial dilutions of the azepane-containing test compound in DMSO.

-

Assay Reaction : In a 96-well plate, add the kinase, the test compound dilution, and the substrate in the assay buffer.

-

Initiation : Start the reaction by adding ATP.

-

Incubation : Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection : Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based, such as Kinase-Glo®).

-

Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Monoamine Transporter (MAT) Radioligand Binding Assay

This protocol is used to determine the binding affinity of a compound to monoamine transporters.[2][15]

-

Membrane Preparation : Prepare cell membranes from HEK293 cells stably expressing the human transporter (DAT, NET, or SERT).

-

Assay Setup : In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-WIN 35,428 for DAT), and various concentrations of the azepane test compound in a binding buffer.

-

Incubation : Incubate the plate to allow the binding to reach equilibrium.

-

Filtration : Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

-

Washing : Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification : Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis : Determine the IC₅₀ value from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Conclusion

Azepane-containing building blocks represent a highly valuable and versatile class of scaffolds for the development of novel therapeutics. Their unique three-dimensional structure and synthetic tractability allow for the fine-tuning of pharmacological properties to achieve potent and selective agents against a wide array of biological targets. The continued exploration of the chemical space around the azepane core, guided by detailed experimental evaluation and a deep understanding of the underlying biological pathways, promises to deliver the next generation of innovative medicines.

References

- 1. digitalchemistry.ai [digitalchemistry.ai]

- 2. researchgate.net [researchgate.net]

- 3. Expedite protocol for construction of chiral regioselectively N-protected monosubstituted piperazine, 1,4-diazepane, and 1,4-diazocane building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. excelra.com [excelra.com]

- 7. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development of Novel PTPN2/1 Inhibitors for the Treatment of Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Chiral Building Blocks for Use in Drug Discovery [mdpi.com]

- 13. drugtargetreview.com [drugtargetreview.com]

- 14. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]

- 15. youtube.com [youtube.com]

A Theoretical and Computational Guide to 2-(Azepan-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches for the study of 2-(Azepan-1-yl)ethanamine. Due to the limited availability of direct computational studies on this molecule, this document synthesizes findings from theoretical analyses of its core components, azepane and ethylamine, to build a foundational understanding of its structural, electronic, and reactive properties. Furthermore, it outlines detailed methodologies and workflows for researchers to conduct their own computational investigations of this compound, facilitating future research and development. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the computational modeling and analysis of this and similar chemical entities.

Introduction

This compound is a chemical compound featuring a seven-membered azepane ring linked to an ethylamine side chain. This structure is of interest in medicinal chemistry and drug discovery as the azepane moiety is present in a variety of bioactive compounds and the ethylamine group provides a key site for interactions. A thorough understanding of the molecule's conformational landscape, electronic properties, and potential interactions is crucial for its application in drug design and development.

Computational and theoretical studies offer a powerful avenue to explore these molecular characteristics at an atomic level of detail. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide insights that are complementary to experimental data, guiding synthesis, and predicting biological activity. This whitepaper aims to bridge the current information gap by providing a detailed guide to the theoretical and computational study of this compound.

Theoretical Studies of Core Components

Azepane: Conformational Analysis and Properties

The seven-membered azepane ring is characterized by its significant conformational flexibility. High-level electronic structure calculations have been employed to understand its preferred geometries. The twist-chair conformation is generally reported as the most stable, with the chair conformation often representing a transition state. The presence of the ethylamine substituent on the nitrogen atom is expected to influence the conformational equilibrium of the azepane ring in this compound.

Quantum chemical calculations have been utilized to investigate the structural reactivity and stability of azepane and its derivatives. These studies provide valuable data on bond lengths, bond angles, and electronic properties that can be used as a baseline for modeling this compound.

Table 1: Calculated Properties of Azepane

| Property | Method | Basis Set | Value | Reference |